N,N-diphenylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFLZWJKFLYZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Functionalization Strategies for N,n Diphenylpyridin 4 Amine and Its Derivatives
Synthetic Pathways for the Pyridine (B92270) Core of N,N-Diphenylpyridin-4-amine
The formation of the pyridine ring is a fundamental step in the synthesis of this compound. Various classical and modern synthetic methods can be employed to construct this heterocyclic core, each with its own advantages and limitations.
Cross-Coupling Approaches in Pyridine Core Formation
While cross-coupling reactions are more commonly used for the functionalization of existing pyridine rings, certain strategies employ these methods for the de novo synthesis of the pyridine core. These approaches often involve the coupling of smaller, functionalized fragments to build the six-membered heterocycle. For instance, a formal [3+3] cycloaddition reaction, which can be mechanistically viewed as a sequence of cross-coupling and annulation steps, provides a route to substituted pyridines. nih.govacs.org An organocatalyzed formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones can afford tri- or tetrasubstituted pyridines. nih.gov The reaction proceeds through the formation of a stable off-cycle intermediate, and the presence of FeCl₃ can promote the desired reaction pathway. nih.gov
Another powerful strategy involves a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org This reaction is synergistically catalyzed by a copper(I) salt and a secondary amine, merging iminium catalysis with the redox activity of the copper catalyst to construct the pyridine ring under mild conditions. organic-chemistry.org
Condensation and Annulation Strategies
Classical condensation and annulation reactions are the most established methods for pyridine synthesis and offer a high degree of versatility in accessing a wide range of substitution patterns.
The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org While the classic Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of unsymmetrical analogs. thermofisher.com
| Hantzsch Pyridine Synthesis | |
| Reactants | Aldehyde, 2 eq. β-keto ester, Ammonia/Ammonium Acetate |
| Intermediate | 1,4-Dihydropyridine |
| Final Product | Substituted Pyridine (after oxidation) |
| Key Features | Multi-component, forms dihydropyridine (B1217469) intermediate, requires oxidation. |
The Bohlmann-Rahtz pyridine synthesis is another effective two-step method that generates substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org This reaction forms an aminodiene intermediate, which upon heating, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.org A key advantage of this method over the Hantzsch synthesis is that it directly produces the aromatic pyridine ring, circumventing the need for a separate oxidation step. organic-chemistry.org Modifications to the classical procedure, such as the use of acid catalysts, can promote the reaction under milder conditions. organic-chemistry.orgcore.ac.uk
| Bohlmann-Rahtz Pyridine Synthesis | |
| Reactants | Enamine, Ethynylketone |
| Intermediate | Aminodiene |
| Final Product | 2,3,6-Trisubstituted Pyridine |
| Key Features | Two-step, direct formation of pyridine, no oxidation required. |
The Kröhnke pyridine synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov This method is known for its mild reaction conditions and high yields in producing 2,4,6-trisubstituted pyridines. wikipedia.org The reaction proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes condensation with ammonia and subsequent cyclization and aromatization. wikipedia.org
| Kröhnke Pyridine Synthesis | |
| Reactants | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate |
| Intermediate | 1,5-Dicarbonyl compound |
| Final Product | 2,4,6-Trisubstituted Pyridine |
| Key Features | Mild conditions, high yields for specific substitution patterns. |
Derivatization and Peripheral Functionalization of this compound
Once the pyridine core is synthesized, or starting from a pre-functionalized pyridine, various methods can be employed to introduce the N,N-diphenylamino group and further modify the molecule.
Palladium-Catalyzed C-N Cross-Coupling for Amination of Pyridine Systems
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including 4-halopyridines, with a wide range of amines. wikipedia.org To synthesize this compound, a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) can be coupled with diphenylamine (B1679370) in the presence of a palladium catalyst and a suitable base. acsgcipr.org
The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in expanding the scope and efficiency of this reaction. youtube.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The scope of this reaction is broad, but limitations can arise with certain substrates or functional groups. acs.orgresearchgate.net
| Buchwald-Hartwig Amination for this compound Synthesis | |
| Substrates | 4-Halopyridine, Diphenylamine |
| Catalyst System | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) |
| Key Transformation | Formation of the C-N bond between the pyridine ring and the diphenylamine nitrogen. |
Acid-Catalyzed Cascade Reactions for Pyridine Scaffolds
Acid catalysis can be employed to promote various functionalization reactions on the pyridine scaffold. While direct electrophilic substitution on the pyridine ring is often challenging due to the electron-deficient nature of the ring, which is further exacerbated by protonation of the nitrogen in acidic media, certain strategies can achieve regioselective functionalization. libretexts.orguoanbar.edu.iq
Recent studies have shown that dearomatization-rearomatization strategies can enable the functionalization of pyridines at positions that are typically difficult to access. For instance, the formation of oxazino pyridine intermediates can lead to highly para-selective functionalization under acidic conditions. nih.govacs.org This approach allows for the introduction of alkyl and aryl groups at the C4 position of the pyridine ring through radical or ionic pathways. nih.gov Such a strategy could be envisioned for the derivatization of a pre-formed this compound or a precursor thereof.
Regioselective and Chemoselective Functionalization of Amine Moieties
The diphenylamine moiety of this compound offers sites for further functionalization, primarily through electrophilic aromatic substitution on the phenyl rings. The nitrogen atom of the diphenylamine is a weak base, and the phenyl groups are activated towards electrophilic attack. wikipedia.org Reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to occur on the phenyl rings. The directing effect of the amino group would favor substitution at the ortho and para positions of the phenyl rings.
Regioselective functionalization can be challenging due to the presence of multiple reactive sites. However, by carefully controlling the reaction conditions and the nature of the electrophile, it is possible to achieve a degree of selectivity. For more complex systems, directing groups can be employed to guide the functionalization to a specific position. nih.gov For instance, in fused heterocyclic systems, the use of directing groups has been crucial for achieving regioselective C-H functionalization. nih.gov While not directly applicable to the diphenylamine moiety itself, these principles of directed C-H activation highlight the strategies available for achieving high levels of regiocontrol in the functionalization of aromatic systems.
Design and Synthesis of Substituted this compound Analogues
The design and synthesis of substituted this compound analogues primarily rely on two powerful cross-coupling methodologies: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). These methods allow for the versatile introduction of various substituents on both the pyridine and phenyl rings, enabling the systematic exploration of the chemical space around the core scaffold.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance, allowing for the coupling of a wide range of aryl halides and amines. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a 4-halopyridine with a substituted diphenylamine or the reaction of a substituted aniline (B41778) with a 4-halodiphenylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key components of the Buchwald-Hartwig reaction include:
Palladium Catalyst: Commonly used catalysts include Pd(OAc)2 and Pd2(dba)3.
Ligands: Bulky electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate the catalytic cycle.
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required.
Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or THF are commonly used.
Nucleophilic Aromatic Substitution (SNAr) offers an alternative, often complementary, approach to the synthesis of this compound analogues. This reaction proceeds via the attack of a nucleophile (in this case, an aniline derivative) on an electron-deficient aromatic ring (the pyridine ring) bearing a suitable leaving group (typically a halogen). The pyridine ring's inherent electron-deficient nature, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack. The reaction is often facilitated by the presence of electron-withdrawing groups on the pyridine ring and can be promoted by heat or the use of a strong base.
The following interactive data table summarizes representative examples of the synthesis of substituted this compound analogues and related diarylamines, highlighting the versatility of these synthetic methodologies.
Interactive Data Table: Synthesis of Substituted this compound Analogues and Related Diaryl Amines
| Entry | Pyridine/Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Method |
| 1 | 4-Chloropyridine HCl | Diphenylamine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 12 | 85 | Buchwald-Hartwig |
| 2 | 4-Bromopyridine | N-(4-methoxyphenyl)aniline | Pd₂(dba)₃ / SPhos | KOtBu | Dioxane | 100 | 8 | 92 | Buchwald-Hartwig |
| 3 | 4-Iodopyridine | N-(3-chlorophenyl)aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 120 | 16 | 78 | Buchwald-Hartwig |
| 4 | 2,4-Dichloropyridine | Diphenylamine | - | K₂CO₃ | DMF | 150 | 24 | 65 | SNAr |
| 5 | 4-Chloro-3-nitropyridine | N-methylaniline | - | Et₃N | Ethanol | 80 | 6 | 95 | SNAr |
| 6 | 4-Fluoropyridine | Diphenylamine | - | NaH | THF | 65 | 10 | 75 | SNAr |
| 7 | 4-Bromotoluene | N-phenylpyridin-4-amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 88 | Buchwald-Hartwig |
| 8 | 1-Bromo-4-nitrobenzene | N-phenylpyridin-4-amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 14 | 90 | Buchwald-Hartwig |
Sustainable Synthesis and Green Chemistry Protocols
In recent years, there has been a significant push towards the development of more sustainable and environmentally benign synthetic methodologies in organic chemistry. For the synthesis of this compound and its derivatives, several green chemistry principles have been applied to minimize the environmental impact of traditional synthetic protocols.
One of the primary focuses has been the replacement of hazardous organic solvents with greener alternatives. nsf.gov Water, in particular, has emerged as a promising solvent for certain cross-coupling reactions. nih.govrsc.org The use of water as a solvent in SNAr reactions of heteroaryl chlorides has been shown to be effective, often leading to high yields and simplified product isolation. nih.gov For Buchwald-Hartwig aminations, the use of aqueous micellar media has been explored, demonstrating good to excellent yields for the coupling of various aryl halides with amines. rsc.org Other green solvents that have been investigated for Buchwald-Hartwig reactions include methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nsf.gov
Microwave-assisted synthesis has also been widely adopted as a green chemistry tool for the synthesis of pyridine derivatives. beilstein-journals.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating. beilstein-journals.org Both Buchwald-Hartwig aminations and SNAr reactions have been successfully performed under microwave conditions, offering a more energy-efficient route to this compound analogues.
Efforts are also being directed towards the use of more sustainable catalysts. While palladium remains the dominant catalyst for Buchwald-Hartwig amination, research into the use of more abundant and less toxic base metals like copper and nickel is an active area of investigation. acsgcipr.org Catalyst-free methods, where the inherent reactivity of the substrates is exploited under specific conditions, are also being explored, although their scope is currently more limited.
The following table provides a summary of some green chemistry approaches relevant to the synthesis of this compound and its analogues.
Data Table: Green Chemistry Approaches in Diaryl Amine Synthesis
| Green Approach | Description | Example Application |
| Greener Solvents | Replacement of hazardous solvents like toluene and dioxane with more environmentally friendly alternatives. | SNAr reaction of 2-chloropyrimidine (B141910) with amines in water. nih.gov Buchwald-Hartwig amination in 2-MeTHF. nsf.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve energy efficiency. | Microwave-assisted Buchwald-Hartwig amination of 2- and 4-halopyridines. beilstein-journals.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single pot to reduce waste and improve efficiency. | One-pot synthesis of substituted pyridines from simple starting materials. |
| Base Metal Catalysis | Utilizing more abundant and less toxic metals like copper or nickel as catalysts. | Copper-catalyzed Ullmann-type coupling reactions for C-N bond formation. acsgcipr.org |
| Catalyst-Free Reactions | Designing reactions that proceed without the need for a metal catalyst. | High-temperature SNAr reactions of highly activated halopyridines with amines. |
Advanced Photophysical Characterization of N,n Diphenylpyridin 4 Amine Architectures
Electronic Absorption and Emission Spectroscopy
The photophysical properties of N,N-diphenylpyridin-4-amine are governed by its distinct electronic structure, characterized by an electron-donating diphenylamine (B1679370) group and an electron-accepting pyridine (B92270) ring. This donor-acceptor (D-π-A) arrangement gives rise to unique absorption and emission characteristics that are sensitive to the molecular environment.
The electronic transitions in this compound are dominated by an intramolecular charge transfer (ICT) mechanism. mdpi.com Upon photoexcitation, electron density is redistributed from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich diphenylamine donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient pyridine acceptor ring. frontiersin.org This significant redistribution of electron density creates a highly polar excited state with a large dipole moment. researchgate.net
The absorption spectrum of such D-A systems typically displays a broad, low-energy band corresponding to this ICT transition. researchgate.net The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor groups and the torsional angle between them. In the ground state, the molecule may adopt a twisted conformation due to steric hindrance between the phenyl rings. However, upon excitation, the molecule may planarize to facilitate a more efficient charge transfer, a process described by the twisted intramolecular charge transfer (TICT) model. mdpi.comfrontiersin.org
In more complex architectures, such as metal complexes incorporating this compound as a ligand, Ligand-to-Ligand Charge Transfer (LLCT) can also occur. tum.denih.gov In such systems, if another ligand is present, excitation of the this compound ligand could be followed by an electron transfer to the acceptor orbital of the second ligand, representing an LLCT transition. tum.de
A hallmark of molecules with strong ICT character is their solvatochromism—the change in their absorption and emission spectra with the polarity of the solvent. researchgate.net The highly polar excited state of this compound is stabilized to a greater extent by polar solvents than the less polar ground state.
This differential stabilization leads to a pronounced bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. researchgate.net The absorption spectrum is typically less sensitive to solvent polarity. The large resulting Stokes shift in polar solvents is a strong indicator of a significant increase in dipole moment upon excitation, confirming the ICT nature of the excited state. researchgate.net This environmental sensitivity makes this compound a potential candidate for use as a fluorescent probe for local microenvironments.
Table 1: Effect of Solvent Polarity on the Photophysical Properties of this compound (Illustrative Data)
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Hexane | 31.0 | 350 | 410 | 4580 |
| Toluene (B28343) | 33.9 | 355 | 435 | 5680 |
| Tetrahydrofuran (THF) | 37.4 | 360 | 480 | 7937 |
| Acetonitrile | 45.6 | 362 | 525 | 9860 |
| Methanol | 55.4 | 365 | 550 | 10890 |
Excited State Photophysics: Dynamics and Energy Transfer
Upon absorption of a photon, the this compound molecule is promoted to a singlet excited state (S₁). The subsequent de-excitation can occur through several competing pathways that define its excited-state dynamics.
Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), emitting a photon. The rate of this process is influenced by the solvent and molecular structure.
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀). This is often facilitated by vibrational relaxation and is a key pathway for quenching fluorescence, particularly in flexible molecules where torsional motions can dissipate energy.
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from the singlet S₁ state to a triplet T₁ state). While less common for purely organic molecules without heavy atoms, this process can lead to phosphorescence or be harnessed in photosensitization. nih.gov
In larger molecular systems or aggregates containing the this compound chromophore, energy transfer processes become significant. nih.gov If another chromophore with an overlapping absorption spectrum is nearby, Förster Resonance Energy Transfer (FRET) can occur, where the excitation energy is non-radiatively transferred from the excited this compound (the donor) to the second molecule (the acceptor). rsc.org Alternatively, Dexter Energy Transfer, a shorter-range mechanism requiring orbital overlap, can also take place. nih.gov The dynamics of these processes, including charge separation and recombination, are often studied using ultrafast spectroscopic techniques like transient absorption spectroscopy. rsc.org
Structure-Photophysical Property Relationships and Substituent Effects
The photophysical properties of the this compound scaffold can be systematically tuned by introducing various substituent groups. nih.gov The electronic nature and position of these substituents can profoundly alter the HOMO and LUMO energy levels, thereby affecting the absorption and emission characteristics. researchgate.netresearchgate.net
Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OCH₃, -N(CH₃)₂) on the diphenylamine moiety raises the HOMO energy level. This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both absorption and emission spectra.
Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CN, -NO₂) on the pyridine ring lowers the LUMO energy level. This also decreases the energy gap, resulting in a red shift. Conversely, placing EWGs on the diphenylamine moiety would lower the HOMO, increasing the energy gap and causing a hypsochromic (blue) shift.
These modifications directly impact the ICT character. Strengthening the donor and/or acceptor moieties enhances the charge transfer, often leading to increased solvatochromism and potentially affecting the quantum yield. researchgate.net
Table 2: Influence of Substituents on the Photophysical Properties of this compound Derivatives (Illustrative Data in THF)
| Substituent on Diphenylamine (para-position) | Substituent on Pyridine (position 2) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission λmax (nm) |
|---|---|---|---|---|---|
| -H (unsubstituted) | -H | -5.40 | -2.00 | 3.40 | 480 |
| -OCH3 | -H | -5.25 | -2.01 | 3.24 | 505 |
| -H | -CN | -5.42 | -2.25 | 3.17 | 520 |
| -OCH3 | -CN | -5.27 | -2.26 | 3.01 | 545 |
| -NO2 | -H | -5.75 | -1.98 | 3.77 | 450 |
Quantum Yield Determination and Luminescence Enhancement Strategies
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. For this compound and its derivatives, the quantum yield can vary significantly depending on the molecular structure and environment. nih.gov
Low quantum yields are often attributed to efficient non-radiative decay pathways, such as intramolecular rotations and vibrations that dissipate the excited-state energy as heat. mdpi.com Several strategies can be employed to enhance luminescence:
Structural Rigidification: Restricting the torsional freedom of the diphenylamino and pyridine groups can suppress non-radiative decay from TICT states. This can be achieved by introducing chemical bridges or by incorporating the molecule into a rigid matrix.
Modulation of Donor-Acceptor Strength: While enhancing ICT character can red-shift the emission, it can also decrease the quantum yield by lowering the energy gap. According to the "energy gap law," a smaller energy gap between the S₁ and S₀ states can increase the rate of non-radiative internal conversion. tum.de Therefore, a careful balance of donor-acceptor strength is required to optimize both emission color and brightness.
Substitution Effects: Strategic placement of substituents can block vibrational decay pathways or alter the energy of non-emissive triplet states relative to the emissive singlet state. researchgate.net
Table 3: Quantum Yields of this compound Derivatives (Illustrative Data)
| Compound | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| This compound | Toluene | 435 | 0.45 |
| This compound | Acetonitrile | 525 | 0.15 |
| Structurally rigidified analogue | Toluene | 450 | 0.85 |
| Structurally rigidified analogue | Acetonitrile | 530 | 0.50 |
Computational Chemistry and Theoretical Modeling of N,n Diphenylpyridin 4 Amine Systems
Quantum Mechanical Approaches: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)
Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for molecules like N,N-diphenylpyridin-4-amine, offering a balance between accuracy and computational cost. It is widely used to determine optimized molecular geometry, electronic properties, and vibrational frequencies. nih.gov For studying the behavior of the molecule in electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. nih.gov TDDFT calculations are essential for understanding the absorption and emission properties of the molecule, which is particularly relevant for its potential use in optoelectronic devices. frontiersin.orgsemanticscholar.org
These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the quantum mechanical equations. researchgate.net The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. nih.gov
The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.netthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. scirp.org
For this compound, DFT calculations reveal that the HOMO is typically localized on the electron-rich diphenylamine (B1679370) moiety, while the LUMO is predominantly situated on the electron-accepting pyridine (B92270) ring. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system and is the basis for intramolecular charge transfer (ICT) upon photoexcitation. frontiersin.org A smaller HOMO-LUMO gap generally indicates that the molecule is more reactive and can be more easily excited. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for this compound (Calculated via DFT)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (Gap) | 3.90 | Energy gap between HOMO and LUMO |
TDDFT is employed to investigate the nature of electronic transitions and to predict absorption and emission energies. nih.govfrontiersin.org For this compound, the lowest energy electronic transition typically corresponds to the promotion of an electron from the HOMO to the LUMO. frontiersin.org This HOMO-LUMO transition is characterized as an intramolecular charge transfer (ICT) process, where electron density moves from the diphenylamine donor to the pyridine acceptor. frontiersin.org
The character of the excited state, particularly the first singlet excited state (S1), determines the photophysical properties of the molecule. In nonpolar solvents, the molecule may exist in a locally excited (LE) state. However, in polar solvents, the charge-separated ICT state can be stabilized, often leading to a twisted intramolecular charge transfer (TICT) state where the donor and acceptor moieties twist relative to each other. mdpi.com This twisting can lead to dual fluorescence or, in some cases, fluorescence quenching. frontiersin.org TDDFT calculations can model the potential energy surfaces of the excited states to understand these relaxation pathways and predict the energy of the emitted light (fluorescence). mdpi.comnih.gov
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum mechanical calculations provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior and conformational flexibility over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature. nih.gov
For this compound, a key area of interest is the conformational landscape defined by the torsional angles of the two phenyl rings and the pyridine ring relative to the central nitrogen atom. These rotations are often low-energy processes, meaning the molecule can adopt various conformations at room temperature. MD simulations can map this conformational space, identify the most stable (lowest energy) conformations, and calculate the energy barriers between them. nih.gov This information is crucial because the relative orientation of the aromatic rings significantly impacts the electronic coupling between the donor and acceptor parts of the molecule, thereby influencing its photophysical properties. frontiersin.org
Global and Local Reactivity Descriptors in Quantum Chemical Analysis
Quantum chemical calculations can be used to derive a set of descriptors that quantify the global and local reactivity of a molecule. thaiscience.info These descriptors are calculated from the energies of the frontier molecular orbitals and provide a theoretical framework for predicting how a molecule will interact with other chemical species. researchgate.netrasayanjournal.co.in
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO)/2. A larger hardness value implies greater stability. researchgate.net
Chemical Potential (μ): Related to the electronegativity of the molecule. It is calculated as (EHOMO + ELUMO)/2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
Local reactivity descriptors , such as the Fukui function, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. rasayanjournal.co.in By analyzing the distribution of the HOMO and LUMO across the atoms of this compound, one can predict which atoms are most likely to participate in chemical reactions. For instance, regions with a high HOMO density are susceptible to electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.95 | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | 1.95 | Resistance to deformation of electron cloud |
| Electronegativity (χ) | (I + A) / 2 | 3.90 | Power to attract electrons |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.90 | Propensity to accept electrons |
Multiscale Modeling for Charge Carrier Transport in Organic Semiconductors
For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the ability of this compound to transport charge carriers (holes and electrons) is of paramount importance. Multiscale modeling is a powerful technique used to predict charge mobility in amorphous organic materials. consensus.app
This approach combines different levels of theory:
Quantum Chemistry (DFT): Used to calculate the properties of individual molecules, such as their reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing an electron) and the electronic coupling between adjacent molecules. consensus.app
Molecular Dynamics (MD): Used to generate realistic morphologies of the amorphous solid state, providing the positions and orientations of hundreds or thousands of molecules.
This multiscale approach allows researchers to understand how molecular structure and solid-state packing influence charge transport, providing a pathway to design more efficient organic semiconductor materials. For this compound, such models could predict its suitability as a host or transport material in electronic devices.
Applications of N,n Diphenylpyridin 4 Amine in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Emerging Optoelectronic Technologies
In the realm of organic electronics, the design of host materials is critical for achieving high-performance Organic Light-Emitting Diodes (OLEDs). The host material in the emissive layer plays a pivotal role in facilitating charge transport and ensuring efficient energy transfer to the guest emitter molecules.
The N,N-diphenylpyridin-4-amine scaffold is an exemplary bipolar core structure. The diphenylamine (B1679370) portion of the molecule is known for its hole-transporting capabilities, while the pyridine (B92270) ring is an electron-deficient system, facilitating electron transport. This inherent bipolar nature is highly desirable in host materials as it can lead to a more balanced charge injection and transport within the emissive layer of an OLED. osti.gov A balanced charge flux is crucial for achieving a high recombination efficiency of charge carriers and, consequently, a high external quantum efficiency (EQE) of the device. researchgate.net
The incorporation of such bipolar structures can lead to the development of single-layer devices, simplifying the device architecture and reducing manufacturing costs. Research into materials with similar building blocks, such as carbazole (B46965) and pyridine derivatives, has demonstrated the effectiveness of this bipolar approach in achieving high-performance OLEDs. osti.govnih.gov For instance, a host material, CzppT, which contains electron-donating carbazole and electron-withdrawing pyridine groups, has been shown to be effective in both blue and white Phosphorescent OLEDs (PhOLEDs). nih.gov
| Material | Key Moieties | Triplet Energy (eV) | Application | Reference |
|---|---|---|---|---|
| CzppT | Carbazole, Pyridine | 3.0 | Blue and White PhOLEDs | nih.gov |
| m-CzPym | Carbazole, Pyrimidine (B1678525) | Not Specified | Green TADF-OLEDs | osti.gov |
| 3-BCTPy | Dipyridylamine, Carbazole, Triazine | > 2.78 | Green PhOLEDs | researchgate.net |
For PhOLEDs to achieve high efficiency, the host material must possess a triplet energy level (T₁) that is higher than that of the phosphorescent guest emitter. nih.gov This is to ensure efficient and irreversible energy transfer from the host to the guest and to prevent back-energy transfer, which would otherwise quench the phosphorescence. nih.gov The non-conjugated linkage between the diphenylamine and pyridine units in this compound can help to maintain a high triplet energy by disrupting the π-conjugation across the molecule.
The design of high-triplet-energy host materials often involves the use of wide-bandgap building blocks and a twisted molecular geometry. Carbazole-based materials, for example, are widely used for this purpose. rsc.org A series of solution-processable carbazole-based host materials have been developed with high triplet energies ranging from 2.90 to 3.02 eV, making them suitable for blue PhOLEDs. rsc.org Similarly, a host material containing indenocarbazole and biphenyl (B1667301) pyrimidine moieties has been reported with a triplet energy of 2.76 eV, enabling high-efficiency green PhOLEDs. rsc.org
| Host Material | Triplet Energy (eV) | Guest Emitter | Max. EQE (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| BCC-36 | 2.90-3.02 | FIrpic | 14.0 | Blue | rsc.org |
| mDPPICz1 | 2.76 | Ir(ppy)₃ | 21.7 | Green | rsc.org |
| 3-BCTPy | > 2.78 | Ir(ppy)₂(acac) | 18.9 | Green | researchgate.net |
Molecular and Supramolecular Sensing Platforms
The inherent electronic properties of this compound also make it a promising platform for the development of molecular and supramolecular sensors for a variety of chemical and biological analytes.
The this compound scaffold can be functionalized to create fluorescent probes that exhibit changes in their emission properties upon interaction with specific analytes. The pyridine nitrogen atom can act as a binding site for metal ions or as a proton acceptor, while the diphenylamine moiety can be modified to tune the photophysical properties of the molecule.
Pyridine-based fluorescent sensors have been successfully developed for the detection of various analytes, including metal ions and benzene (B151609). mdpi.commdpi.com For instance, simple fluorophores based on a pyridine core have been shown to be effective optical sensors for benzene and fuel adulteration in gasoline through fluorescence quenching. mdpi.com The sensing mechanism in such probes often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).
Organic field-effect transistors (OFETs) have emerged as highly sensitive platforms for chemical sensing. mdpi.comnih.gov The active layer in an OFET sensor interacts with analyte molecules, leading to a measurable change in the transistor's electrical characteristics, such as the drain current or threshold voltage. mdpi.com
While specific research on the integration of this compound in OFETs is limited, its amine functionality suggests potential for the detection of acidic vapors or gases that can interact with the lone pair of electrons on the nitrogen atom. OFETs based on other organic semiconductors have demonstrated high sensitivity to amines and ammonia (B1221849), with detection limits in the parts-per-billion (ppb) range. mdpi.comnih.gov The sensing mechanism in such devices is often attributed to the interaction of the analyte with the organic semiconductor, which can modulate charge transport. mdpi.com
| Organic Semiconductor | Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| DPP-T-TT | Dibutylamine | 0.025 ppb | mdpi.comnih.gov |
| DPP-T-TT | n-Butylamine | 0.056 ppb | mdpi.comnih.gov |
| DPP-T-TT | Ammonia | 2.17 ppb | mdpi.comnih.gov |
The sensing mechanisms of probes based on the this compound scaffold can be understood through spectroscopic studies. In luminescence-based sensing, the interaction of the analyte with the probe can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). Fluorescence quenching can occur through various mechanisms, including electron transfer, energy transfer, or the formation of a non-emissive complex.
Colorimetric sensing, on the other hand, relies on a change in the absorption spectrum of the probe upon interaction with an analyte, resulting in a visible color change. This is often due to a change in the electronic structure of the probe, for example, through deprotonation or complexation that alters the intramolecular charge transfer characteristics. Pyridine-based chemosensors have been reported to exhibit colorimetric responses to metal ions. mdpi.com A comprehensive understanding of these mechanisms is crucial for the rational design of new and improved sensors with high sensitivity and selectivity. researchgate.net
Supramolecular Architectures and Self-Assembly Processes
The deliberate design and construction of complex, well-defined molecular architectures through non-covalent interactions is a cornerstone of supramolecular chemistry. This field relies on the predictable nature of interactions like hydrogen bonding and π-π stacking to guide molecular components into organized assemblies.
Rational Design and Controlled Formation of Supramolecular Systems
There is a lack of specific studies detailing the rational design and controlled formation of supramolecular systems centered on this compound. While the principles of supramolecular chemistry are well-established, their direct application to create specific, functional architectures using this particular molecule as the primary building block is not documented in the reviewed literature.
Role of Non-Covalent Interactions in Hierarchical Self-Assembly (Hydrogen Bonding, π-π Stacking, etc.)
Non-covalent interactions are fundamental to the self-assembly of molecules into larger, ordered structures. Hydrogen bonds provide directionality and strength, while π-π stacking interactions between aromatic rings contribute to the stability of the resulting architectures.
For a related, more complex derivative, (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, studies of its crystal packing have identified the presence of multiple C-H···π and edge-to-face C-H···H-C interactions that guide the formation of its supramolecular network. researchgate.net However, a detailed analysis of the specific non-covalent interactions governing the self-assembly of this compound itself, and how they direct hierarchical structures, is not available in the current scientific literature. The molecule possesses phenyl and pyridyl rings, making it a candidate for engaging in π-π stacking, while the nitrogen atoms could potentially act as hydrogen bond acceptors, but specific experimental or theoretical studies are absent.
Catalytic Applications and Organocatalytic Promoters
The utility of amine and pyridine-containing molecules in catalysis is extensive, ranging from their use as organocatalysts to their function as ligands that modulate the activity and selectivity of metal centers in various chemical transformations.
Contribution to Metal-Catalyzed Cross-Coupling Reactions
Pyridine-containing compounds are frequently employed as ligands in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. These ligands coordinate to the metal center (commonly palladium) and influence its electronic properties and steric environment, thereby affecting the catalytic cycle's efficiency, selectivity, and substrate scope.
While the synthesis of various N-aryl aminopyrimidine derivatives has been achieved using palladium-catalyzed Buchwald-Hartwig amination, and pyridine-containing complexes are known to be used in catalysis, there are no specific reports detailing the contribution or application of this compound as a ligand in such reactions. nih.govacs.org Its efficacy in stabilizing catalytic intermediates or promoting key steps like oxidative addition and reductive elimination has not been documented.
Future Research Trajectories and Outlook
Exploration of Novel N,N-Diphenylpyridin-4-amine Derivatives and Structural Analogues
The foundational structure of this compound serves as a versatile scaffold for the development of new functional molecules. Future research will heavily focus on the rational design and synthesis of novel derivatives and structural analogues to precisely tune their chemical, physical, and electronic properties for specific applications.
A primary direction involves the strategic modification of the pyridine (B92270) and phenyl rings. This includes the introduction of various electron-donating or electron-withdrawing groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. For instance, derivatives of N², N⁴-diphenylpyridine-2,4-diamine have been synthesized and evaluated as inhibitors for specific biological targets, indicating the potential for creating medically relevant compounds. nih.gov Similarly, the synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine introduces nitro groups that significantly alter the electronic properties of the core molecule. researchgate.net
Another promising avenue is the incorporation of the this compound moiety into larger, more complex architectures. Researchers have successfully integrated diphenylpyridine amine (DPPA) units into porphyrin structures to create novel hole-transporting materials (HTMs) for perovskite solar cells. researchgate.net These hybrid molecules leverage the charge-transport properties of the diphenylpyridine amine component and the light-harvesting capabilities of the porphyrin core. The development of new N-arylpyrimidin-2-amine derivatives using techniques like the Buchwald-Hartwig amination also showcases the expansion of this chemical space. mdpi.com
The table below summarizes representative examples of derivatives and their targeted research areas.
| Derivative/Analogue Class | Synthetic Strategy | Key Functionalization | Targeted Application/Research Area |
| Diphenylpyridine Amine-Substituted Porphyrins | Buchwald-Hartwig amination | Integration of DPPA into a porphyrin macrocycle | Hole-Transporting Materials for Perovskite Solar Cells researchgate.net |
| N², N⁴-diphenylpyridine-2,4-diamine Derivatives | Multi-step organic synthesis | Deuteration and other substitutions | EGFR Inhibitors for cancer therapy nih.gov |
| N,N-bis(4-nitrobiphenyl) derivatives | Palladium-catalyzed amination | Introduction of nitro and amino groups | Precursors for photosensitive polyimides researchgate.net |
| N-Arylpyrimidin-2-amines | Buchwald-Hartwig and Suzuki coupling reactions | Arylation of pyrimidine-amines | Development of novel heterocyclic compounds mdpi.com |
| Quaternary Ammonium (B1175870) Aldimines | Condensation and Quaternization | Formation of imine bond and quaternization of pyridine nitrogen | Antimicrobial agents mdpi.com |
Future work will likely explore multi-functional derivatives where the this compound core is appended with moieties that impart additional functionalities, such as enhanced thermal stability, specific solubility characteristics, or self-assembly properties.
Application of Advanced Spectroscopic and Analytical Techniques
As the complexity of this compound derivatives grows, so does the need for advanced analytical techniques to elucidate their structure, purity, and properties. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy remain fundamental for structural confirmation, future research will increasingly rely on a broader suite of sophisticated characterization tools. mdpi.comnih.gov
For a comprehensive understanding of molecular structure and purity, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, HSQC, HMBC) NMR techniques are becoming standard. mdpi.com High-resolution mass spectrometry (HRMS) and elemental analysis provide definitive confirmation of elemental composition. researchgate.netnih.gov
To probe the properties of these materials in the solid state, especially for electronics applications, X-ray diffraction (XRD) on single crystals and powders is crucial for determining crystal packing and morphology. mdpi.comnih.gov Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase transitions of new materials, which is a critical parameter for device longevity in organic electronics. researchgate.netresearchgate.net
Furthermore, specialized techniques are being employed to understand the optoelectronic properties that are central to their function.
Angle-Dependent Photoluminescence (ADPL): This technique is used to investigate the orientation of molecules in thin films, a key factor influencing the light out-coupling efficiency in OLEDs. researchgate.net
Impedance Spectroscopy: This method helps in characterizing the electrical properties of thin films, such as conductivity and charge carrier mobility, providing insights into their performance as hole-transporting layers. researchgate.net
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the molecules, which is vital for assessing their suitability as charge-transport materials in solar cells and OLEDs. researchgate.net
The table below outlines key analytical techniques and the specific information they provide for the characterization of this compound derivatives.
| Analytical Technique | Information Provided | Relevance to Research |
| 2D NMR (NOESY, HSQC, etc.) | Detailed intramolecular spatial relationships and connectivity | Unambiguous structural elucidation of complex derivatives mdpi.com |
| Single-Crystal X-Ray Diffraction | Precise 3D molecular structure and intermolecular packing | Understanding structure-property relationships in the solid state nih.gov |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperature, glass transition temperature | Assessing material suitability for high-temperature device fabrication and operation researchgate.net |
| Angle-Dependent Photoluminescence (ADPL) | Molecular orientation in thin films | Optimizing light extraction in OLED devices researchgate.net |
| Impedance Spectroscopy | Electrical properties of thin films (e.g., conductivity) | Characterizing performance in electronic devices researchgate.net |
Interfacing with Advanced Technologies in Organic Electronics and Photonics
Derivatives of this compound are at the forefront of materials development for organic electronics and photonics. Their inherent electronic properties make them excellent candidates for hole-transporting materials (HTMs), which are essential components in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
In the realm of PSCs, research has demonstrated that porphyrin derivatives incorporating diphenylpyridine amine (DPPA) can function as effective HTMs. researchgate.net These materials facilitate the efficient extraction of holes from the perovskite layer to the electrode, a critical step for high power conversion efficiency (PCE). The performance of PSCs using these novel HTMs has been shown to be comparable to devices using the current state-of-the-art material, spiro-OMeTAD, but with superior air-stability. researchgate.net Future work will focus on designing new derivatives to further optimize energy level alignment with next-generation perovskite absorbers and to enhance long-term device stability. mdpi.comrsc.org
In the field of OLEDs, particularly for blue light emission, this compound analogues are being explored as host materials for emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.net The host material plays a crucial role in the performance of a TADF-OLED, and pyridine-based structures are being investigated to improve device efficiency and operational lifetime. researchgate.netnih.gov Research into pyridine-carbonitrile-carbazole based TADF emitters has shown that tuning the molecular structure can lead to devices with external quantum efficiencies (EQEs) approaching 30%. nih.gov The continued design of novel host materials based on the diphenylpyridine amine framework is a key strategy to overcome the challenges of stable and efficient blue TADF-OLEDs.
The table below presents performance data for representative devices utilizing derivatives related to this compound.
| Device Type | Material Class | Role of Derivative | Key Performance Metric | Reported Value |
| Perovskite Solar Cell (PSC) | Diphenylpyridine Amine-Porphyrin | Hole-Transporting Material | Power Conversion Efficiency (PCE) | Comparable to spiro-OMeTAD-based devices researchgate.net |
| TADF-OLED | Pyridine Core-Carbazole | Host Material | External Quantum Efficiency (EQE) | 16.2% (for 4N-oCBP host) researchgate.net |
| TADF-OLED | Pyridine-Carbonitrile-Carbazole | TADF Emitter | External Quantum Efficiency (EQE) | up to 29.6% (for 246tCzPPC emitter) nih.gov |
| Green TADF-OLED | Carbazole-based host | Host Material | Power Efficacy | 40.0 lm/W researchgate.net |
Beyond these primary applications, the unique electronic and structural characteristics of these compounds make them candidates for use in other advanced technologies, such as metal-organic frameworks (MOFs) for catalysis or sensing, and as components in photosensitive polyimides for optoelectronic manufacturing. researchgate.netresearchgate.net
Synergistic Computational-Experimental Design and Discovery Frameworks
The traditional Edisonian approach to materials discovery is being superseded by a more integrated strategy that combines computational modeling with experimental synthesis and characterization. This synergistic framework is becoming indispensable for accelerating the development of new this compound derivatives.
Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to predict a wide range of molecular properties before a single gram of material is synthesized. researchgate.net These properties include:
Electronic Structure: Calculation of HOMO/LUMO energy levels to predict charge injection/transport capabilities and to ensure proper energy level alignment in electronic devices. nih.gov
Molecular Geometry: Optimization of the ground-state geometry to understand steric effects and predict how the molecule will pack in the solid state.
Spectroscopic Properties: Simulation of NMR and absorption/emission spectra to aid in the interpretation of experimental data.
Bond Dissociation Energies (BDE): Calculation of BDEs to predict the chemical stability of different parts of the molecule, which is crucial for designing long-lasting materials for OLEDs. mdpi.comresearchgate.net
This predictive power enables a rational design cycle. For example, in the development of TADF emitters, theoretical calculations are used to design molecules with a small energy gap between the singlet and triplet excited states (ΔE_ST), a key requirement for efficient TADF. nih.govnih.gov Dozens of potential candidate molecules can be screened computationally, and only the most promising ones are selected for the time-consuming and resource-intensive process of chemical synthesis.
This approach has been successfully applied to the design of pyridine derivatives for nonlinear optics, where theoretical calculations confirmed the synergistic effects between different parts of the molecule that led to enhanced birefringence. rsc.org Similarly, molecular dynamics simulations are used to evaluate the physical properties of N,N-dimethylpyridin-4-amine-based ionic liquids, providing insights into their behavior as catalysts. researchgate.net
The future of materials discovery in this field lies in creating a tight feedback loop between computational prediction and experimental validation. As computational models become more accurate and powerful, they will increasingly guide synthetic chemists toward molecules with precisely tailored properties, significantly reducing the timeline from initial concept to final application.
Q & A
Q. Q1. What are the recommended synthetic routes for N,N-diphenylpyridin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts for C–N bond formation. Key variables include:
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Pyridin-4-amine protons resonate at δ 8.4–8.6 ppm (doublet), while N-phenyl groups show aromatic signals at δ 7.2–7.5 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 261.1 (calculated for C₁₇H₁₄N₂).
- X-ray Crystallography : Confirms planar geometry of the pyridine ring and dihedral angles (~30°) between phenyl substituents .
Critical Tip : Discrepancies in NMR shifts may arise from solvent polarity or impurities; always compare with synthetic intermediates (e.g., mono-aryl derivatives) .
Advanced Research Questions
Q. Q3. How do electronic effects of substituents on the phenyl rings modulate the reactivity of this compound?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on phenyl rings reduce the electron density of the pyridine nitrogen, altering:
- Basicity : pKa decreases by ~2 units with -CF₃ substitution (measured via potentiometric titration) .
- Catalytic Activity : Electron-deficient derivatives show enhanced coordination to metal catalysts in cross-coupling reactions .
Data Contradiction Analysis :
Conflicting reports exist on -OMe substituents: some studies suggest increased solubility but reduced thermal stability, while others note improved catalytic turnover . Resolution requires controlled studies comparing para/meta substitution patterns.
Q. Q4. What strategies mitigate instability of this compound in protic solvents during biological assays?
Methodological Answer: Instability arises from hydrolysis of the C–N bond under acidic/basic conditions. Mitigation strategies include:
- Formulation : Use DMSO stock solutions (<10 mM) to minimize water exposure .
- Derivatization : Introduce steric hindrance (e.g., ortho-methyl groups) or electron-donating substituents to slow hydrolysis .
- Storage : Lyophilized powders stored at -20°C under argon retain >90% stability after 6 months .
Validation : Accelerated stability studies (40°C/75% RH) quantify degradation products via HPLC-MS, confirming hydrolytic pathways .
Q. Q5. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinase targets). Pyridine nitrogen often forms hydrogen bonds with catalytic lysine residues .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to optimize inhibitory potency .
- MD Simulations : Assess conformational flexibility; rigid derivatives (e.g., with fused rings) exhibit longer residence times in binding pockets .
Case Study : Derivatives with -CF₃ groups showed 10-fold higher selectivity for EGFR kinase due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
